molecular formula C19H23N5O2 B608227 Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- CAS No. 1298030-18-8

Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-

Cat. No. B608227
CAS RN: 1298030-18-8
M. Wt: 353.4 g/mol
InChI Key: BPLVDYJDAVYLRQ-UHFFFAOYSA-N
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Description

JNJ-42396302 is a chemical probe primarily used for the inhibition of phosphodiesterase 10A (PDE10A). Phosphodiesterases are a family of enzymes that play a crucial role in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. PDE10A is predominantly expressed in the brain and neuroendocrine tissues .

Scientific Research Applications

JNJ-42396302 has a wide range of scientific research applications:

Preparation Methods

The synthesis of JNJ-42396302 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the formation of the pyridazine ring, followed by the introduction of various substituents to achieve the desired chemical properties. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For in vivo formulations, the compound is dissolved in a mixture of DMSO, PEG300, and Tween 80, followed by the addition of ddH2O .

Chemical Reactions Analysis

JNJ-42396302 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

JNJ-42396302 exerts its effects by inhibiting PDE10A, an enzyme that hydrolyzes cAMP and cGMP. By inhibiting PDE10A, the compound increases the levels of these cyclic nucleotides, leading to enhanced signaling pathways. The molecular targets include the active site of PDE10A, where the compound binds and prevents the hydrolysis of cyclic nucleotides .

Comparison with Similar Compounds

Similar compounds to JNJ-42396302 include TAK-063, RG-7203, and PF-2545920. These compounds also inhibit PDE10A but may differ in their potency, selectivity, and pharmacokinetic properties. JNJ-42396302 is unique in its high potency and selectivity for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes .

properties

CAS RN

1298030-18-8

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine

InChI

InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3

InChI Key

BPLVDYJDAVYLRQ-UHFFFAOYSA-N

SMILES

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC

Canonical SMILES

CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ 42396302;  JNJ42396302;  JNJ-42396302 .

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
Reactant of Route 2
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
Reactant of Route 3
Reactant of Route 3
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
Reactant of Route 4
Reactant of Route 4
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
Reactant of Route 5
Reactant of Route 5
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
Reactant of Route 6
Reactant of Route 6
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-

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